molecular formula C24H22N2O B3321007 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole CAS No. 129486-84-6

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole

Cat. No.: B3321007
CAS No.: 129486-84-6
M. Wt: 354.4 g/mol
InChI Key: SZIAXNITFCJGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole is a heterocyclic compound with the molecular formula C24H22N2O. This compound is characterized by the presence of an imidazole ring substituted with a triphenylmethyl group, a methyl group, and a hydroxymethyl group. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by subsequent reactions with aldehydes and ammonium acetate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

    Substitution: The triphenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The triphenylmethyl group may enhance the compound’s stability and binding affinity to its targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-methyl-3-tritylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-23(17-27)26(18-25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIAXNITFCJGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 19 g of 4-hydroxymethyl-5-methylimidazole hydrochloride in 350 ml of dimethylformamide was added 36 ml of triethylamine followed in 10 minutes by the addition of 35 g of trityl chloride. A water bath was used to cool the reaction mixture such that it did not rise above 36° C. After stirring at room temperature for 4 hours, the mixture was poured into 1 liter of water and ice. The resulting precipitate was filtered and washed with acetone (2×250 ml) to give 22 g of product.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole
Reactant of Route 2
Reactant of Route 2
1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole
Reactant of Route 3
Reactant of Route 3
1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole
Reactant of Route 4
1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole
Reactant of Route 5
1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole
Reactant of Route 6
1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.